molecular formula C27H29BrFNO2 B11057505 Methyl (1R,4AS)-6-bromo-12-fluoro-7-isopropyl-1,4A-dimethyl-2,3,4,4A,9,13C-hexahydro-1H-dibenzo[A,C]carbazole-1-carboxylate

Methyl (1R,4AS)-6-bromo-12-fluoro-7-isopropyl-1,4A-dimethyl-2,3,4,4A,9,13C-hexahydro-1H-dibenzo[A,C]carbazole-1-carboxylate

Cat. No.: B11057505
M. Wt: 498.4 g/mol
InChI Key: IISBECMZSNLIHV-HHZPJPPKSA-N
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Description

Methyl (1R,4AS)-6-bromo-12-fluoro-7-isopropyl-1,4A-dimethyl-2,3,4,4A,9,13C-hexahydro-1H-dibenzo[A,C]carbazole-1-carboxylate is a complex organic compound belonging to the carbazole family. Carbazoles are known for their stable planar conjugated structures and are widely studied for their optoelectronic properties. This particular compound features a unique combination of bromine, fluorine, and isopropyl groups, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1R,4AS)-6-bromo-12-fluoro-7-isopropyl-1,4A-dimethyl-2,3,4,4A,9,13C-hexahydro-1H-dibenzo[A,C]carbazole-1-carboxylate typically involves multi-step reactions. One common approach is the palladium-catalyzed tandem reaction, which includes intermolecular amination and intramolecular direct arylation . This method is highly regioselective and compatible with various functional groups.

Industrial Production Methods

Industrial production of carbazole derivatives often employs Lewis acid-mediated reactions, such as Friedel–Crafts arylation, electrocyclization, and intramolecular cyclization . These methods are efficient and scalable, making them suitable for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl (1R,4AS)-6-bromo-12-fluoro-7-isopropyl-1,4A-dimethyl-2,3,4,4A,9,13C-hexahydro-1H-dibenzo[A,C]carbazole-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various carbazole derivatives, which are valuable in optoelectronic applications .

Scientific Research Applications

Methyl (1R,4AS)-6-bromo-12-fluoro-7-isopropyl-1,4A-dimethyl-2,3,4,4A,9,13C-hexahydro-1H-dibenzo[A,C]carbazole-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl (1R,4AS)-6-bromo-12-fluoro-7-isopropyl-1,4A-dimethyl-2,3,4,4A,9,13C-hexahydro-1H-dibenzo[A,C]carbazole-1-carboxylate involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to engage in electron transfer processes, making it effective in optoelectronic applications . Additionally, its bioactive properties are attributed to its ability to inhibit specific enzymes and disrupt cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (1R,4AS)-6-bromo-12-fluoro-7-isopropyl-1,4A-dimethyl-2,3,4,4A,9,13C-hexahydro-1H-dibenzo[A,C]carbazole-1-carboxylate stands out due to its unique combination of bromine, fluorine, and isopropyl groups, which enhance its reactivity and stability. This makes it a valuable compound for advanced research and industrial applications.

Properties

Molecular Formula

C27H29BrFNO2

Molecular Weight

498.4 g/mol

IUPAC Name

methyl (8S)-5-bromo-17-fluoro-8,12-dimethyl-4-propan-2-yl-21-azapentacyclo[12.7.0.02,7.08,13.015,20]henicosa-1(14),2,4,6,15(20),16,18-heptaene-12-carboxylate

InChI

InChI=1S/C27H29BrFNO2/c1-14(2)16-12-17-19(13-20(16)28)26(3)9-6-10-27(4,25(31)32-5)24(26)22-18-11-15(29)7-8-21(18)30-23(17)22/h7-8,11-14,24,30H,6,9-10H2,1-5H3/t24?,26-,27?/m1/s1

InChI Key

IISBECMZSNLIHV-HHZPJPPKSA-N

Isomeric SMILES

CC(C)C1=C(C=C2C(=C1)C3=C(C4[C@@]2(CCCC4(C)C(=O)OC)C)C5=C(N3)C=CC(=C5)F)Br

Canonical SMILES

CC(C)C1=C(C=C2C(=C1)C3=C(C4C2(CCCC4(C)C(=O)OC)C)C5=C(N3)C=CC(=C5)F)Br

Origin of Product

United States

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